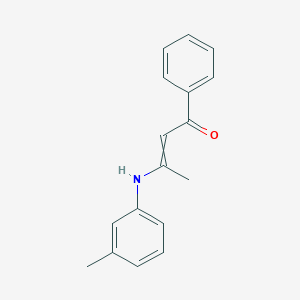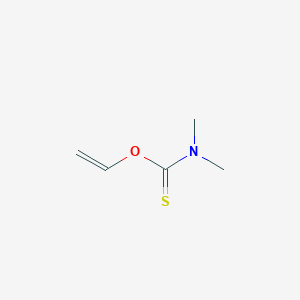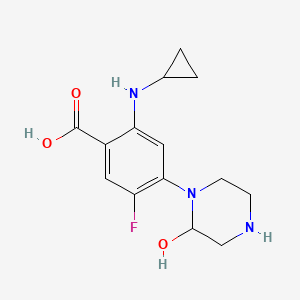
3-(3-Methylanilino)-1-phenylbut-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methylanilino)-1-phenylbut-2-en-1-one is an organic compound that belongs to the class of enones, which are characterized by the presence of a conjugated carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one typically involves the reaction of 3-methylaniline with 1-phenylbut-2-en-1-one under specific conditions. One common method is the nucleophilic addition of 3-methylaniline to 1-phenylbut-2-en-1-one, followed by dehydration to form the enone structure. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylanilino)-1-phenylbut-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.
Major Products Formed
Oxidation: Epoxides or diketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methylanilino)-1-phenylbut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one involves its interaction with specific molecular targets. The enone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The aromatic ring can also participate in π-π stacking interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
3-Methylaniline: A precursor in the synthesis of 3-(3-Methylanilino)-1-phenylbut-2-en-1-one.
1-Phenylbut-2-en-1-one: Another precursor used in the synthesis.
3-(N-Ethyl-3-methylanilino)-2-hydroxypropanesulfonic acid: A related compound with different functional groups.
Uniqueness
This compound is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity. The presence of both an aromatic amine and an enone group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
920313-17-3 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
3-(3-methylanilino)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-10-16(11-13)18-14(2)12-17(19)15-8-4-3-5-9-15/h3-12,18H,1-2H3 |
InChI Key |
WERIFKLJBJIWCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-bromo-4-methoxyphenyl)-5-(4-methylphenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15174033.png)
![4-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}morpholine](/img/structure/B15174041.png)
![(10S,11R,15S,16R)-13-naphthalen-1-yl-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B15174053.png)
![Propanoic acid, 2-[[(8E)-5,6,7,10-tetrahydro-8-Methyl-10-oxodibenz[b,j]oxacycloundecin-3-yl]oxy]-, Methyl ester, (2S)-](/img/structure/B15174054.png)
![1-Naphthaleneethanol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174059.png)
![BenzaMide, 2-broMo-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B15174065.png)

![[1-(Ethylamino)cyclobutyl]methanol](/img/structure/B15174087.png)



![6-Chloro-5-[4-(trifluoromethyl)anilino]-1H-indazole-4,7-dione](/img/structure/B15174106.png)

